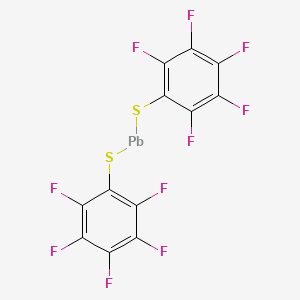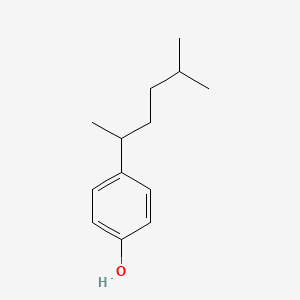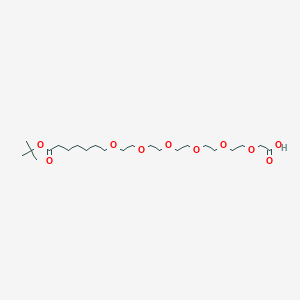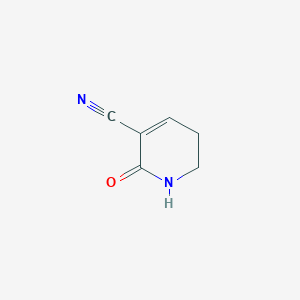![molecular formula C18H16F3NO4 B12838860 N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine](/img/structure/B12838860.png)
N-[(Benzyloxy)carbonyl]-alpha-(trifluoromethyl)phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Trifluoromethyl)-DL-phenylalanine, N-CBZ protected: is a synthetic amino acid derivative. The compound features a trifluoromethyl group attached to the alpha carbon of phenylalanine, with the amino group protected by a benzyloxycarbonyl (CBZ) group. This protection is crucial in organic synthesis to prevent unwanted reactions at the amino site during various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Trifluoromethyl)-DL-phenylalanine, N-CBZ protected typically involves multiple steps:
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Protection of the Amino Group: The amino group of phenylalanine is protected using benzyloxycarbonyl chloride (CBZ-Cl) under basic conditions. This step ensures that the amino group does not participate in subsequent reactions.
Coupling Reactions: The protected amino acid can then be coupled with other molecules using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis, including protection, deprotection, and coupling reactions, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catal
Propiedades
Fórmula molecular |
C18H16F3NO4 |
|---|---|
Peso molecular |
367.3 g/mol |
Nombre IUPAC |
2-benzyl-3,3,3-trifluoro-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H16F3NO4/c19-18(20,21)17(15(23)24,11-13-7-3-1-4-8-13)22-16(25)26-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,22,25)(H,23,24) |
Clave InChI |
PXBSQCFFRSRVMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rel-(4aR,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-b]furan](/img/structure/B12838789.png)
![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)

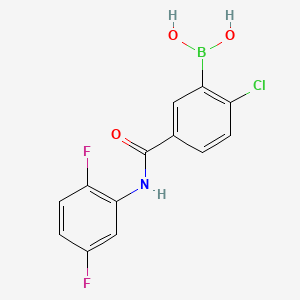
![8-Fluoro-7-iodo-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B12838804.png)
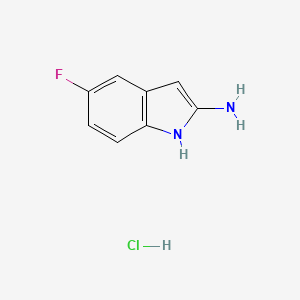
![2-Bromo-4,5-dimethylbenzo[d]thiazole](/img/structure/B12838809.png)
